methyl 3-amino-5-methyl-1H-indole-2-carboxylate
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Overview
Description
Indoles are a significant heterocyclic system in natural products and drugs . They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
Synthesis Analysis
The synthesis of indole derivatives has been a topic of interest among researchers. For instance, the Fischer indole synthesis of the optically active cyclohexanone and phenylhydrazine hydrochloride by using methanesulfonic acid (MsOH) under reflux in MeOH gave the corresponding tricyclic indole in a good yield .
Molecular Structure Analysis
The molecular structure of indole derivatives can vary greatly depending on the specific compound. For example, the InChI code for methyl 3-amino-1H-indole-2-carboxylate is 1S/C10H10N2O2/c1-14-10(13)9-8(11)6-4-2-3-5-7(6)12-9/h2-5,12H,11H2,1H3
.
Chemical Reactions Analysis
The chemical reactions involving indole derivatives can also vary. For instance, reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary. For example, methyl 3-amino-1H-indole-2-carboxylate has a molecular weight of 190.2 and is a solid .
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of N-substituted indole-3-carboxylic acid derivatives
A variety of N-alkylated and N-arylated derivatives of methyl 1H-indole-3-carboxylate were synthesized efficiently via Ullmann-type intramolecular arylamination. This procedure, utilizing the CuI-K3PO4-DMF system, achieved good to high yields under mild conditions in air, demonstrating the compound's versatility in synthetic organic chemistry (Melkonyan, Karchava, & Yurovskaya, 2008).
Conformationally Constrained Tryptophan Derivatives
Novel 3,4-fused tryptophan analogues were synthesized for peptide/peptoid conformation elucidation studies. These derivatives, by limiting the conformational flexibility of the side chain, enhance the understanding of peptide structure and function, underlining the importance of methyl 3-amino-5-methyl-1H-indole-2-carboxylate in the study of bioactive molecules (Horwell et al., 1994).
Medicinal Chemistry and Drug Design
Synthesis of 5H-pyrimido[5,4-b]indole derivatives
The reactivity of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides led to the formation of 5H-pyrimido[5,4-b]indole derivatives. These reactions open new avenues for developing therapeutically relevant molecules, showcasing the compound's utility in medicinal chemistry (Shestakov et al., 2009).
Antiproliferative and Antimetastatic Activities
A series of novel β-carboline-based N-heterocyclic carbenes, prepared from methyl 1-(dimethoxymethyl)-9H-pyrido[3,4-b]indole-3-carboxylate, exhibited significant antiproliferative and antimetastatic activities against human breast cancer cells. This study emphasizes the potential for developing new cancer therapeutics based on the chemical framework of this compound (Dighe et al., 2015).
Fluorescence Studies
Fluorescence of 3-Arylindole-2-Carboxylates
The synthesis of new methyl 3-arylindole-2-carboxylates revealed their potential as fluorescent probes. The variation in fluorescence quantum yields based on substituent and solvent highlights the compound's role in developing novel probes for biochemical and medical research (Queiroz et al., 2007).
Mechanism of Action
Target of Action
Methyl 3-amino-5-methyl-1H-indole-2-carboxylate, like many indole derivatives, is known to interact with multiple receptors Indole derivatives are known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may interact with a variety of cellular targets involved in these pathways.
Mode of Action
It is known that indole derivatives can bind with high affinity to multiple receptors , which suggests that this compound may also interact with its targets in a similar manner. This interaction could lead to changes in cellular processes and pathways, resulting in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities exhibited by indole derivatives , it can be inferred that this compound may influence several biochemical pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, and cholinesterase activity.
Result of Action
Given the broad spectrum of biological activities exhibited by indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels. These could include inhibition of viral replication, reduction of inflammation, inhibition of cancer cell proliferation, prevention of HIV infection, reduction of oxidative stress, inhibition of microbial growth, inhibition of tuberculosis, regulation of blood glucose levels, inhibition of malaria parasites, and inhibition of cholinesterase activity.
Properties
IUPAC Name |
methyl 3-amino-5-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-6-3-4-8-7(5-6)9(12)10(13-8)11(14)15-2/h3-5,13H,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTRNZODNOATRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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